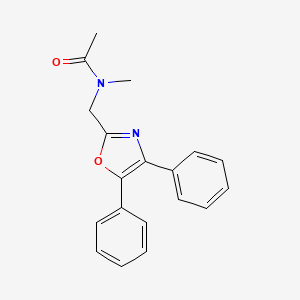![molecular formula C16H13ClN2O B13746993 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one CAS No. 333984-67-1](/img/structure/B13746993.png)
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one typically involves the reaction of 4-chloroaniline with quinoline-2-one derivatives. One common method involves the nucleophilic substitution of the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles, such as sulfanyl, hydrazino, azido, and amino groups . The reaction conditions often include the use of phosphoryl chloride and phosphorus pentachloride for chlorination, followed by acid hydrolysis and heating with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The 4-chloro group can be substituted with different nucleophiles to form derivatives with varying biological activities.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphoryl chloride, phosphorus pentachloride, thiourea, and various nucleophiles . Reaction conditions typically involve heating and the use of solvents such as ethanol.
Major Products
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of quinolin-2-one have been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with amino acid residues in the active pocket of EGFR is crucial for its activity .
Comparaison Avec Des Composés Similaires
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4-Chloro-8-methylquinolin-2(1H)-one:
4-(4-Substituted-anilino)quinoline Derivatives: These compounds have been studied for their anticancer activity and show a broad range of activities against various cancer cell lines.
Quinolin-2,4-dione Derivatives: These compounds display different tautomeric forms and have unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
333984-67-1 |
|---|---|
Formule moléculaire |
C16H13ClN2O |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
4-[(4-chloroanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20) |
Clé InChI |
GSCXBVBEPAGERQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


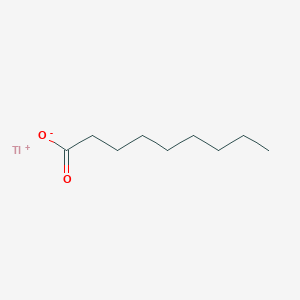
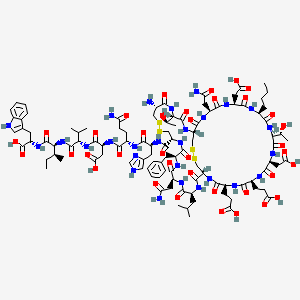
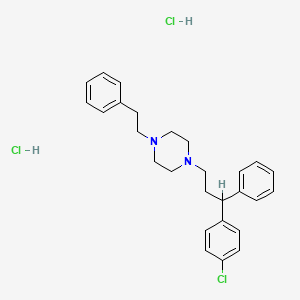
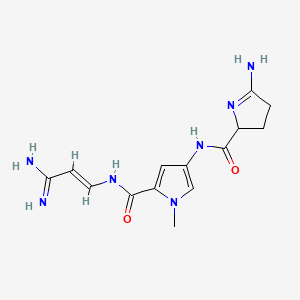

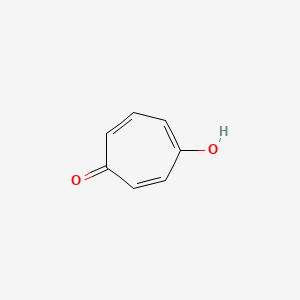
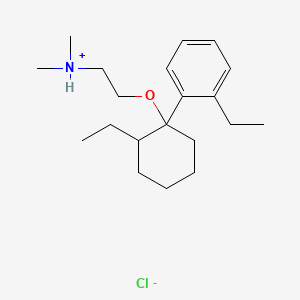


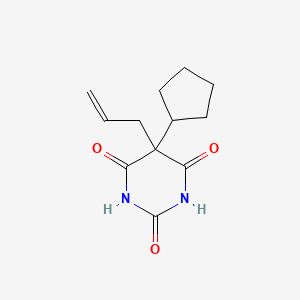
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)

